molecular formula C8H7NO B134855 Anisonitrile CAS No. 874-90-8

Anisonitrile

Cat. No. B134855
CAS RN: 874-90-8
M. Wt: 133.15 g/mol
InChI Key: XDJAAZYHCCRJOK-UHFFFAOYSA-N
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Description

Anisonitrile is a chemical compound that can be synthesized from anisaldehyde. The synthesis process involves the transformation of anisaldehyde into aldoxime in the presence of ethanol, followed by dehydration using toluene to yield anisonitrile . An alternative method for producing anisonitrile involves an organoselenium-catalyzed dehydration of anisaldoxime under solventless conditions, which is a waste-free process and has been shown to be scalable to at least kilogram-scale .

Synthesis Analysis

The synthesis of anisonitrile has been achieved through various methods. One method involves base phase transfer catalysis, where anisaldehyde is converted to aldoxime and then to anisonitrile with a high yield of up to 90.7% . Another method employs organoselenium catalysis for the dehydration of anisaldoxime, which is an environmentally friendly approach due to the absence of solvents and waste generation .

Molecular Structure Analysis

The molecular structure of anisonitrile and related compounds has been studied using spectroscopic methods. For instance, the tristyrylmethyl anion, which is structurally related to anisonitrile, has been characterized by 1H and 13C NMR spectroscopy, revealing a C3v symmetric structure . Additionally, the synthesis of diisonitrile complexes has been reported, where the N≡C stretching mode is a significant spectral feature, indicating the σ-donor ability of the N≡C group .

Chemical Reactions Analysis

Anisonitrile and its derivatives participate in various chemical reactions. The tristyrylmethyl anion can act as a one-electron reductant, as demonstrated by its reaction with the tropylium ion, yielding bicycloheptatrienyl and a cross-conjugated triene . The diisonitrile complexes with metals such as iron(II), copper(I), silver(I), and palladium(II) have been synthesized, showcasing the versatility of diisonitriles in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of anisonitrile and related nitriles have been explored through experimental and computational methods. For example, the synthesis of 3-amino-2-butenenitrile was monitored by IR spectra, and the effects of anion formation on the cyano stretching frequency were observed . The electrochemical properties of the tristyrylmethyl anion were investigated using cyclic voltammetry, which showed an irreversible one-electron oxidation peak .

Scientific Research Applications

Scalable Production of Anisonitrile

  • Catalyzed Dehydration Reaction : Anisonitrile is produced through organoselenium-catalyzed dehydration of anisaldoxime, a method that is efficient and generates no waste. This process is scalable to industrial levels, demonstrating its potential for large-scale production (Jing et al., 2017).

Synthesis Methods

  • Ultrasonic Wave Irradiation and Phase Transfer Catalysis : Anisonitrile can be synthesized from anisaldehyde using ultrasonic wave irradiation and phase transfer catalysis, achieving high yields (H. Hui, 2009).
  • Base Phase Transfer Catalysis : Another method involves converting anisaldehyde into aldoxime and then to anisonitrile using base phase transfer catalysis (Li Hao-ling, 2006).
  • Microwave Irradiation and Catalysis : Microwave irradiation and phase transfer catalysis using polyethylene glycol 600 offer a solvent-free approach to synthesizing anisonitrile (Lu Hai-feng, 2008).

Industrial Applications

  • Ammoxidation of p-Methoxytoluene : Anisonitrile is prepared by ammoxidation of p-methoxytoluene, demonstrating its industrial significance and the optimization of reaction conditions (Cheng Yuan-yin, 2001).

Chemical Studies

  • Isolation from Marine Mollusk : Anisonitrile was isolated from the marine mollusk Actinocyclus papillatus, providing insights into its natural occurrence and potential biomedical applications (Manzo et al., 2011).

Vibrational Stark Effect Spectroscopy

  • Study of Chemical Bonds : Anisonitrile has been used in vibrational Stark effect spectroscopy, a technique that helps understand the anharmonicity of chemical bonds (Chattopadhyay & Boxer, 1995).

Safety And Hazards

Anisonitrile is considered harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised when handling anisonitrile .

properties

IUPAC Name

4-methoxybenzonitrile
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InChI

InChI=1S/C8H7NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XDJAAZYHCCRJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7NO
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DSSTOX Substance ID

DTXSID0052596
Record name 4-Anisonitrile
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Molecular Weight

133.15 g/mol
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Physical Description

White crystalline powder with an almond-like odor; [Alfa Aesar MSDS]
Record name 4-Methoxybenzonitrile
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Vapor Pressure

0.06 [mmHg]
Record name 4-Methoxybenzonitrile
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Product Name

4-Methoxybenzonitrile

CAS RN

874-90-8, 68271-93-2
Record name 4-Methoxybenzonitrile
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Record name Benzonitrile, 4-methoxy-, radical ion(1-)
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Record name 4-Methoxybenzonitrile
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Record name Benzonitrile, 4-methoxy-
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Record name p-methoxybenzonitrile
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Synthesis routes and methods

Procedure details

In a Group 1 process, propanal is converted into a mixture containing some propionitrile and acrylonitrile together with acetonitrile, aldehydes, and other by-products by a reaction with gaseous ammonia and air at 460° C. over Sn/Sb oxide catalyst (M. Cathala, et al., Bull. Soc. chim. France, 1979, pp. 173-178). In another example (R. J. Card and J. L. Schmitt, J. Org. Chem., 1981, vol. 46, pp. 754-757), benzonitrile, p-methoxybenzonitrile, and octanenitrile are obtained in good yields by passing a stream of gaseous ammonia containing 5 mol % of the corresponding aldehyde through a catalyst bed (3 cm of Cu/alumina) at 325° C. According to Brit. Pat. 709,337, acrolein is converted into acrylonitrile in a gas phase reaction with air/ammonia/steam/ nitrogen mixture over molybdenum catalysts at 285-445° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
263
Citations
X Jing, T Wang, Y Ding, L Yu - Applied Catalysis A: General, 2017 - Elsevier
An organoselenium-catalyzed dehydration reaction of anisaldoxime to produce the useful fine chemical anisonitrile was achieved under solventless conditions without using any …
Number of citations: 41 www.sciencedirect.com
U Siriwardane, SP Khanapure, SSC Chu… - … Section C: Crystal …, 1988 - scripts.iucr.org
(IUCr) 6-(3-Methoxybenzyl)-5-methyl-o-anisonitrile … 6-(3-Methoxybenzyl)-5-methyl-o-anisonitrile … 6-( 3- Metho xybenzyl)- 5-methyl-o-anisonitrile …
Number of citations: 1 scripts.iucr.org
A Chattopadhyay, SG Boxer - Journal of the American Chemical …, 1995 - ACS Publications
… of anisonitrile because it is in a convenient wavelength region, it has a moderately strong IR absorption, and the band is simple. Figure 1 shows the IR spectrum of anisonitrile in a …
Number of citations: 150 pubs.acs.org
JR Beck, RL Sobczak, RG Suhr… - The Journal of Organic …, 1974 - ACS Publications
In a recent paper1 we reported a facile synthesis of 3-aminobenzo [5] thiophene-2-carboxylate esters from o-ni-trobenzonitrilesl We now wish to describe the preparation of ortho-…
Number of citations: 30 pubs.acs.org
M Kubota, DL Johnston - Journal of Inorganic and Nuclear Chemistry, 1967 - Elsevier
… Complexes of most Of the dinitriles, benzonitrile, 1-napthonitrile and p-anisonitrile could be stored in air as dry white powders for more than 11 months, whereas complexes of …
Number of citations: 45 www.sciencedirect.com
CD Ritchie, AL Pratt - Journal of the American Chemical Society, 1964 - ACS Publications
… Dissociation constants for the 1:1 complexes of acetonitrile and of />-anisonitrile with … the infrared intensities of the nitrile bands of acetonitrile and of />-anisonitrile in binary mixtures of …
Number of citations: 59 pubs.acs.org
RP Hanzlik, KP Vyas, GJ Traiger - Toxicology and applied pharmacology, 1978 - Elsevier
… Benzonitrile, p-anisonitrile, and p-chlorobenzonitrile, which are anticipated metabolites of the … In view of this, we investigated the hepatotoxicity ofp-anisonitrile, benzonitrile, andp-…
Number of citations: 39 www.sciencedirect.com
RF Smith, AC Bates - Journal of Chemical Education, 1969 - ACS Publications
… In the present experiment, p-anisaldehyde is converted to p-anisonitrile by a modification of the … Finally, the quaternary hydrazone is converted to p-anisonitrile by a rapidelimination …
Number of citations: 3 pubs.acs.org
JR Reimers, J Zeng, NS Hush - The Journal of Physical Chemistry, 1996 - ACS Publications
… This work is inspired by the recent electroabsorption measurements of Chattopadhyay and Boxer on the CN stretch in p-anisonitrile. We find that, for CN stretch vibrations, solvent effects …
Number of citations: 64 pubs.acs.org
Z Qiong, X Guang-yong, H Chi - J Mol Catal (China), 1999
Number of citations: 4

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